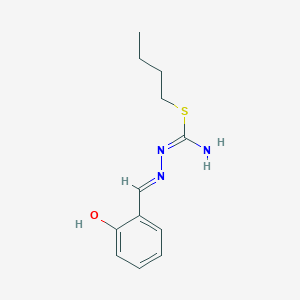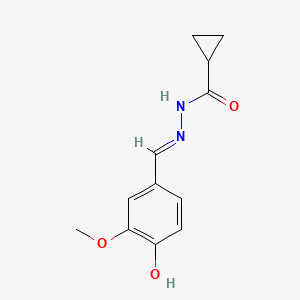![molecular formula C20H23N3O6 B3723414 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]oxamide](/img/structure/B3723414.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]oxamide
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]oxamide is an organic compound characterized by its complex structure, which includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]oxamide typically involves a multi-step process. One common method includes the condensation of 3,4-dimethoxyphenethylamine with 2-hydroxy-3-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with oxalyl chloride to yield the final oxamide compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]oxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include signal transduction and metabolic pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide
- **N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]oxamide
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]oxamide is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-27-15-8-7-13(11-17(15)29-3)9-10-21-19(25)20(26)23-22-12-14-5-4-6-16(28-2)18(14)24/h4-8,11-12,24H,9-10H2,1-3H3,(H,21,25)(H,23,26)/b22-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBPWQPZFUFHIN-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NN=CC2=C(C(=CC=C2)OC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)N/N=C/C2=C(C(=CC=C2)OC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-bis[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]urea](/img/structure/B3723339.png)
![N,N'-bis[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]octanediamide](/img/structure/B3723355.png)
![N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2,2-diphenoxyacetamide](/img/structure/B3723357.png)
![2-{[1-(3-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3723358.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B3723362.png)

![N'~3~-[(E)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]NICOTINOHYDRAZIDE](/img/structure/B3723379.png)
![4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-3-nitrobenzoic acid](/img/structure/B3723389.png)
![4-chloro-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B3723400.png)
![2-[(E)-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]methyl]phenol](/img/structure/B3723406.png)



